molecular formula C3H6O4S B041863 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide CAS No. 5689-83-8

4-Methyl-1,3,2-dioxathiolane 2,2-dioxide

Cat. No. B041863
CAS RN: 5689-83-8
M. Wt: 138.14 g/mol
InChI Key: OQXNUCOGMMHHNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide and related compounds involves ring-opening polymerization processes. For instance, derivatives like 5-methyl-5-propyl-1,3,2-dioxathiolan-4-one 2-oxide have been synthesized and their polymerizability compared, demonstrating the role of substituents in determining polymerization rates through mechanisms involving primary scission of the ring with elimination of sulfur dioxide (Pedley & Tighe, 1973). Furthermore, efficient methods for synthesizing derivatives like 4-methyl-1,2-benzoxathiine 2,2-dioxides from 2-hydroxyacetophenones highlight the intricacies of intramolecular cyclization and the role of strong organic bases in the synthesis process (Grandāne et al., 2012).

Molecular Structure Analysis

The molecular structure of 3,3-diphenyl-1,2-oxathiolane-2,2-dioxide, a related compound, has been elucidated using X-ray analysis. This compound crystallizes in the monoclinic space group, providing insight into its crystal structure and the effects of substituents on molecular conformation (Petit et al., 1980).

Chemical Reactions and Properties

1,2-Benzoxathiin-4(3H)-one 2,2-dioxide has been studied for its reactivity in multicomponent reactions, highlighting its potential as a building block for constructing condensed 2-amino-4H-pyran derivatives, demonstrating the compound's versatility in synthesis applications (Grygoriv et al., 2018).

Physical Properties Analysis

The physical properties of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide derivatives, such as their crystalline structure and solubility, are influenced by their molecular configuration. For example, the structure of isomers of 4-methyl-1,3,2-dioxathiane 2-oxide has been determined by X-ray diffraction, shedding light on the relationship between molecular structure and physical properties (Hellier et al., 1996).

Chemical Properties Analysis

Reactions of 4-chloromethyl-1,3,2-dioxathiolane 2-oxides with sodium phenoxide have been re-investigated, revealing insights into the compound's reactivity and the influence of ethoxide ions on ring opening, which is crucial for understanding its chemical behavior (Bredikhina et al., 2000).

Scientific Research Applications

  • Selective Methylation : It is used in the selective methylation of secondary carbinol centers of prim, sec-diols to produce specific organic compounds like 2-phenyl-1-propanol and 3-(tert-butyl) (Yoshida, Takada, & Mitsunobu, 1998).
  • Asymmetric Synthesis : It aids in the asymmetric synthesis of 1-aminocyclopropane-1-carboxylic acid derivatives, which show potential biological activity (Jakubowska, Żuchowski, & Kulig, 2015).
  • Inhibitor in Medicinal Chemistry : Derivatives act as nanomolar inhibitors of target human carbonic anhydrases IX and XII with excellent selectivity, indicating its potential in drug development (Ivanova et al., 2023).
  • Photosulfoxidation Study : Utilized in scientific research for studying the mechanism of photosulfoxidation of alkenes (Jones & Adelman, 1974).
  • Construction of Quaternary Carbon Centers : It is used for constructing quaternary carbon centers in organic synthesis, indicating its importance in chemical synthesis and engineering (Nishimura & Mitsunobu, 2000).
  • Electrolyte Additive in Batteries : Acts as an electrolyte additive to suppress initial irreversible capacity loss in graphite electrodes and enhance cycling performance, making it significant in improving battery technology (Sano & Maruyama, 2009) & (Wang et al., 2019).
  • Film-Forming Agent : It's used as a film-forming agent for propylene carbonate-based electrolytes in lithium-ion batteries, indicating its role in enhancing battery performance (Janssen et al., 2014).

Safety And Hazards

The safety information for 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide indicates that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

4-methyl-1,3,2-dioxathiolane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4S/c1-3-2-6-8(4,5)7-3/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXNUCOGMMHHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COS(=O)(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433357
Record name 4-Methyl-1,3,2lambda~6~-dioxathiolane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,3,2-dioxathiolane 2,2-dioxide

CAS RN

5689-83-8
Record name 4-Methyl-1,3,2lambda~6~-dioxathiolane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1,3,2-dioxathiolane 2,2-Dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Xia, NN Sinha, LP Chen… - Journal of the …, 2013 - iopscience.iop.org
The effects of cyclic sulfate additives including ethylene sulfate (or 1, 3, 2-Dioxathiolane-2, 2-dioxide (DTD)), trimethylene sulfate (or 1, 3, 2-Dioxathiane 2, 2-dioxide (TMS)) and …
Number of citations: 109 iopscience.iop.org
J Xia, R Petibon, NN Sinha… - Journal of The …, 2015 - iopscience.iop.org
The effectiveness of three cyclic sulfate additives, ethylene sulfate (or 1, 3, 2-dioxathiolane-2, 2-dioxide (DTD)), trimethylene sulfate (or 1, 3, 2-dioxathiane 2, 2-dioxide (TMS)) and …
Number of citations: 17 iopscience.iop.org
A Sano, S Maruyama - Journal of Power Sources, 2009 - Elsevier
Initial irreversible capacity loss in graphite electrodes was suppressed by 1,3,2-dioxathiolane-2,2-dioxide and its derivatives (cyclic sulfates) in propylene carbonate (PC) containing …
Number of citations: 62 www.sciencedirect.com
IM Awheda - 2012 - search.proquest.com
This thesis investigates the applications of the activation of hydroxyl groups to nucleophilic attack within three key areas: Cyclic five-membered thionocarbamates bearing a N-Boc group …
Number of citations: 5 search.proquest.com
A Kawashima, C Xie, H Mei, R Takeda, A Kawamura… - RSC Advances, 2015 - pubs.rsc.org
This work describes a new process for the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid of high pharmaceutical importance. The sequence of the …
Number of citations: 28 pubs.rsc.org
I Cekic-Laskovic, N von Aspern, L Imholt… - … Energy Storage: Next …, 2019 - Springer
Application of different electrolyte components as blends in nonaqueous electrolyte formulations represents a viable approach towards improving the overall performance and reliability …
Number of citations: 139 link.springer.com
SH Beheshti, M Javanbakht, H Omidvar, MS Hosen… - Iscience, 2022 - cell.com
Formation of a decent Solid-Electrolyte Interface (SEI) is recognized as an approach to improve the performance of Lithium-ion Batteries. SEI is a passivation layer generated on the …
Number of citations: 22 www.cell.com
RA Eichel - 2019 - books.google.com
Page 1 Topics in Current Chemistry Collections Rüdiger-A. Eichel Editor Electrochemical Energy Storage Next Generation Battery Concepts Page 2 Topics in Current Chemistry …
Number of citations: 4 books.google.com
H Zhao - 2022 - search.proquest.com
Lithium-ion batteries (LIBs) have become one of the most prevalent techniques for feasible and fascinating energy storage devices, however, they still face a significant challenge due to …
Number of citations: 0 search.proquest.com

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